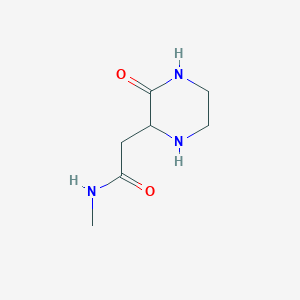

N-メチル-2-(3-オキソピペラジン-2-イル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

タラポルフィンナトリウムは、モノ-L-アスパルチルクロリンe6としても知られており、光線力学療法(PDT)で使用される第2世代の光増感剤です。クロロフィルから誘導され、PDTの有効性を向上させ、皮膚光毒性を軽減するように開発されました。 タラポルフィンナトリウムは、より長い波長の光で励起することができ、第1世代の光増感剤と比較して、組織へのより深い浸透が可能になります .

2. 製法

合成経路と反応条件: タラポルフィンナトリウムは、クロロフィルから誘導されるクロリンe6から合成されます。合成には、クロリンe6とL-アスパラギン酸の結合が含まれます。 反応条件には、通常、結合プロセスを促進するために、有機溶媒と触媒の使用が含まれます .

工業生産方法: タラポルフィンナトリウムの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 プロセスには、不純物を除去して最終製品を得るための結晶化やクロマトグラフィーなどの精製手順が含まれます .

科学的研究の応用

Chemistry

In organic synthesis, N-methyl-2-(3-oxopiperazin-2-yl)acetamide serves as a versatile building block for constructing complex molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic chemistry.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) | Carboxylic acids, ketones |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Secondary or tertiary amines |

| Substitution | Alkyl halides, amines | Functionalized derivatives |

Biology

Research indicates that N-methyl-2-(3-oxopiperazin-2-yl)acetamide exhibits potential biological activities, including antimicrobial and antifungal properties. Studies have shown that it can interact with various biological targets, potentially serving as an enzyme inhibitor or receptor modulator.

Mechanism of Action:

The compound may inhibit specific enzymes by binding to their active sites, thus altering biological pathways. For instance, it has been explored for its effects on neurotransmitter receptors and metabolic enzymes, suggesting its pharmacological potential.

Medicine

In the medical field, N-methyl-2-(3-oxopiperazin-2-yl)acetamide is being investigated for its role in drug development. Its structural features allow it to function as a precursor for pharmaceuticals aimed at treating various conditions.

Case Study:

A study published in PubMed highlighted the compound's potential as an enzyme inhibitor, showcasing its relevance in therapeutic applications .

Industry

The compound is also utilized in the production of materials with specific properties. Its applications in coatings and polymers are notable due to its unique chemical structure, which can enhance material performance.

準備方法

Synthetic Routes and Reaction Conditions: Talaporfin sodium is synthesized from chlorin e6, which is derived from chlorophyll. The synthesis involves the conjugation of chlorin e6 with L-aspartic acid. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods: Industrial production of talaporfin sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to remove impurities and obtain the final product .

化学反応の分析

反応の種類: タラポルフィンナトリウムは、以下を含むさまざまな化学反応を起こします。

酸化: タラポルフィンナトリウムは、光にさらされると、活性酸素種(ROS)を生成するために酸化される可能性があり、これがPDTでの使用の基礎となります.

一般的な試薬と条件:

酸化: 酸素の存在下での光照射は、酸化反応の主な条件です。

還元: 制御された条件下では、水素化ホウ素ナトリウムなどの還元剤を使用できます。

主な生成物:

酸化: 一重項酸素などの活性酸素種(ROS)。

還元: タラポルフィンナトリウムの還元型。

置換: タラポルフィンナトリウムの置換誘導体.

4. 科学研究への応用

タラポルフィンナトリウムは、以下を含む幅広い科学研究アプリケーションを持っています。

化学:

生物学:

医学:

産業:

作用機序

タラポルフィンナトリウムは、光による活性化によって活性酸素種(ROS)を生成することで効果を発揮します。メカニズムには、次の手順が含まれます。

光の吸収: タラポルフィンナトリウムは、特定の波長(通常約664 nm)の光を吸収します。

励起: 吸収された光エネルギーは、タラポルフィンナトリウム分子をより高いエネルギー状態に励起します。

エネルギー移動: 励起されたタラポルフィンナトリウムは、分子状酸素にエネルギーを移動し、一重項酸素(非常に反応性の高い酸素の形態)を生成します。

分子標的と経路:

細胞膜: 細胞膜の脂質への酸化損傷。

タンパク質: タンパク質の酸化は、機能喪失につながります。

DNA: DNA損傷を誘発し、細胞死につながります.

6. 類似の化合物との比較

タラポルフィンナトリウムは、ポルフィマーナトリウムやベルテポルフィンなどの他の光増感剤と比較されます。

ポルフィマーナトリウム:

- より短い波長の吸収(630 nm)を持つ第1世代の光増感剤。

- タラポルフィンナトリウムと比較して、皮膚光毒性が高い .

ベルテポルフィン:

- 類似の波長の吸収(689 nm)を持つ第2世代の光増感剤。

- 主に加齢黄斑変性の治療に使用されます .

タラポルフィンナトリウムの独自性:

- 体がより速くクリアするため、皮膚光毒性が低い。

- より長い波長の吸収により、組織へのより深い浸透が可能になります。

- さまざまな癌や非癌性疾患の治療に効果的です .

類似の化合物のリスト:

- ポルフィマーナトリウム

- ベルテポルフィン

- テモポルフィン

- レダポルフィン

類似化合物との比較

- Porfimer sodium

- Verteporfin

- Temoporfin

- Redaporfin

生物活性

N-methyl-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and implications for medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

N-methyl-2-(3-oxopiperazin-2-yl)acetamide has the molecular formula C7H13N3O2 and a molecular weight of approximately 171.2 g/mol. The compound features a piperazine ring, an acetamide functional group, and a ketone substitution, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃O₂ |

| Molecular Weight | 171.2 g/mol |

| Functional Groups | Piperazine, Amide |

| Solubility | Soluble in organic solvents |

The biological activity of N-methyl-2-(3-oxopiperazin-2-yl)acetamide is believed to involve interactions with various molecular targets in biological systems. Preliminary studies suggest that it may act by:

- Inhibiting Enzymes: It could inhibit specific enzymes involved in metabolic pathways.

- Binding to Receptors: The compound may interact with neurotransmitter receptors, influencing signaling pathways.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of N-methyl-2-(3-oxopiperazin-2-yl)acetamide exhibit promising antimicrobial and anticancer activities. For instance:

- Antimicrobial Activity: Studies have shown that related compounds can inhibit the growth of various bacterial strains.

- Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Case Studies and Research Findings

A notable study evaluated the biological activity of a series of substituted acetamide derivatives, including N-methyl-2-(3-oxopiperazin-2-yl)acetamide. The results highlighted significant activity against human cholinesterases (hAChE and hBChE), which are critical targets in the treatment of neurodegenerative diseases.

Table 1: Biological Activity Data

| Compound | IC50 (µM) | Target |

|---|---|---|

| N-methyl-2-(3-oxopiperazin-2-yl)acetamide | 5.4 | hAChE |

| 1-acyl-N-methylpiperazine derivatives | 4.7 | hBChE |

| Other Acetamides | 10.5 | Various Bacterial Strains |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N-methyl-2-(3-oxopiperazin-2-yl)acetamide is not extensively characterized; however, preliminary assessments indicate moderate bioavailability with potential toxicity at higher doses. Toxicological studies have shown:

- Acute Toxicity: The compound is harmful if swallowed (H302).

- Skin Irritation: Causes skin irritation (H315).

特性

IUPAC Name |

N-methyl-2-(3-oxopiperazin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-8-6(11)4-5-7(12)10-3-2-9-5/h5,9H,2-4H2,1H3,(H,8,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFQTNHDLSRAEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1C(=O)NCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648992 |

Source

|

| Record name | N-Methyl-2-(3-oxopiperazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19564-13-7 |

Source

|

| Record name | N-Methyl-2-(3-oxopiperazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。